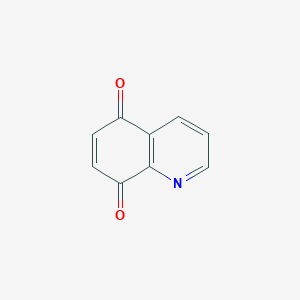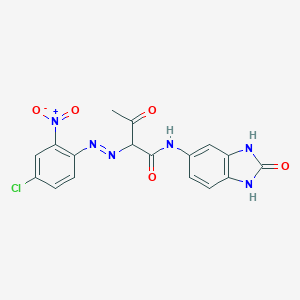
キノリン-5,8-ジオン
概要
説明
5,8-Quinolinedione is a useful research compound. Its molecular formula is C9H5NO2 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5,8-Quinolinedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,8-Quinolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Quinolinedione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
キノリン-5,8-ジオンは、その増殖抑制効果について広く研究されてきました . これらの化合物は、この分野で有望な結果を示しており、抗癌療法の潜在的な候補となっています .
抗菌活性
これらの化合物は、強力な抗菌活性を示しています . 実際、5,8-キノリンジオンのいくつかの誘導体は、バンコマイシンなどの既知の抗菌剤を凌駕しています .
抗真菌活性
抗菌特性に加えて、5,8-キノリンジオンは強力な抗真菌活性も示しています . これは、これらの化合物が新しい抗真菌薬の開発のための潜在的な資源であることを意味しています .
抗マラリア活性
キノリン-5,8-ジオンは、抗マラリア活性を示しています . これは、これらの化合物がマラリアの新しい治療法の開発に使用できることを示唆しています .
抗ウイルス活性
これらの化合物は、抗ウイルス活性も示しています . この幅広い生物活性スペクトルにより、5,8-キノリンジオンは創薬における汎用性の高い足場となっています .
分光分析
<a data-citationid="e32caaf0-0be8-13f8-9894-c9349
作用機序
Quinoline-5,8-dione, also known as 5,8-Quinolinequinone or 5,8-Quinolinedione, is a compound that has been extensively researched for its biological effects . This article will cover the compound’s targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound exhibits a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antimalarial activities .
Mode of Action
The structure–activity research showed that the 5,8-quinolinedione scaffold is responsible for its biological effect
Biochemical Pathways
Given its broad spectrum of activities, it can be inferred that the compound likely interacts with multiple pathways related to cell proliferation and survival, particularly in the context of its anticancer activity .
Pharmacokinetics
One study identified a derivative of quinoline-5,8-dione that exhibited high inhibitory activity and potent anti-proliferative effects in cell lines, along with excellent pharmacokinetic characteristics and high oral bioavailability .
Result of Action
Quinoline-5,8-dione and its derivatives have been shown to exhibit potent antiproliferative effects, indicating their potential utility in the treatment of cancer . They also display a range of other activities, including antimalarial, antiviral, antibacterial, and antifungal effects .
生化学分析
Biochemical Properties
Quinoline-5,8-dione has been used for the robust quantitative analysis of Glutathione (GSH) by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . The compound reacts with GSH with high efficiency at room temperature, and the resultant Quinoline-5,8-dione-GSH conjugate can be readily detected by MALDI MS without interferences .
Cellular Effects
The cellular effects of Quinoline-5,8-dione are primarily observed through its interaction with GSH. The level of GSH directly affects the redox ability of organisms . This system plays an important role in maintaining the homeostasis of the cells .
Molecular Mechanism
The molecular mechanism of Quinoline-5,8-dione involves its reaction with GSH. The high nucleophilic nature of GSH enables it to detoxify and scavenge free radicals under physiological conditions .
Temporal Effects in Laboratory Settings
The temporal effects of Quinoline-5,8-dione in laboratory settings are observed through its interaction with GSH. The Quinoline-5,8-dione-GSH conjugate can be readily detected by MALDI MS, indicating the stability of the compound .
Metabolic Pathways
Quinoline-5,8-dione is involved in the metabolic pathways related to GSH. GSH and its disulfide (GSSG) is one of the most important redox systems in eukaryotic cells .
特性
IUPAC Name |
quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJSPQCVDHGYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146665 | |
| Record name | 5,8-Dihydroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10470-83-4 | |
| Record name | 5,8-Dihydroquinoline-5,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8-Dihydroquinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)






![Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester](/img/structure/B78088.png)




